molecular formula C18H12F3N3S B4348980 4-(difluoromethyl)-1-(4-fluorophenyl)-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-1-(4-fluorophenyl)-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4348980
M. Wt: 359.4 g/mol
InChI Key: GCYSXSLEHDBQDP-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-1-(4-fluorophenyl)-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that stands out due to its unique structural configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(difluoromethyl)-1-(4-fluorophenyl)-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step processes:

  • Formation of pyrazole intermediates.

  • Coupling of the pyrazole with a fluorophenyl group.

  • Incorporation of the difluoromethyl group.

  • Coupling with the thienyl group. These reactions generally require precise conditions, including controlled temperatures, specific catalysts, and inert atmospheres to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may utilize high-throughput screening techniques and automated synthesizers. These methods ensure consistency, scalability, and efficiency while maintaining stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 4-(difluoromethyl)-1-(4-fluorophenyl)-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized under controlled conditions, often using agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Electrophilic and nucleophilic substitutions are common, where groups on the phenyl or thienyl rings are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substituting agents: Halides, nitriles, amines.

Major Products Formed:

  • Oxidation typically yields oxidized derivatives with altered electron densities.

  • Reduction may result in simpler analogs with saturated bonds.

  • Substitution often leads to functionalized derivatives with varied biological activities.

Scientific Research Applications

4-(difluoromethyl)-1-(4-fluorophenyl)-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine finds applications across multiple domains : this compound finds applications across multiple domains: Chemistry:

  • Used as a building block in complex organic syntheses.

  • Valuable in developing novel heterocyclic compounds.

Biology:

  • Serves as a tool for studying enzyme interactions.

  • Investigated for its role in cellular signaling pathways.

Medicine:

  • Potential lead compound in drug discovery, particularly for targeting central nervous system disorders.

  • Studied for its anti-inflammatory and anticancer properties.

Industry:

  • Utilized in the development of new materials with specific electronic properties.

  • Applied in the creation of specialized catalysts for chemical reactions.

Mechanism of Action

The mechanism by which 4-(difluoromethyl)-1-(4-fluorophenyl)-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine exerts its effects involves interaction with various molecular targets:

  • Enzyme Inhibition: Binds to active sites of enzymes, inhibiting their activity and affecting biochemical pathways.

  • Receptor Modulation: Interacts with cellular receptors, altering signal transduction mechanisms.

  • Pathway Involvement: Plays a role in pathways related to inflammation, cellular proliferation, and neural activity.

Comparison with Similar Compounds

  • 1H-Pyrazolo[3,4-b]pyridine derivatives

  • Fluorophenyl-substituted pyrazoles

  • Thienyl-containing heterocycles

What sets it apart is its combined structural motifs of pyrazole, pyridine, and thienyl rings, along with the presence of both fluorophenyl and difluoromethyl groups, imparting unique chemical and biological properties.

Conclusion

4-(difluoromethyl)-1-(4-fluorophenyl)-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine stands as a remarkable compound due to its complex structure and multifaceted applications in research and industry. Its synthesis, reactions, and mechanism of action provide deep insights into its potential, making it a valuable entity in modern scientific exploration.

Properties

IUPAC Name

4-(difluoromethyl)-1-(4-fluorophenyl)-6-(5-methylthiophen-2-yl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3S/c1-10-2-7-16(25-10)15-8-13(17(20)21)14-9-22-24(18(14)23-15)12-5-3-11(19)4-6-12/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYSXSLEHDBQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(difluoromethyl)-1-(4-fluorophenyl)-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-1-(4-fluorophenyl)-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-1-(4-fluorophenyl)-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-1-(4-fluorophenyl)-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-1-(4-fluorophenyl)-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-1-(4-fluorophenyl)-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine

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